3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. It has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antituberculosis properties .
Preparation Methods
The synthesis of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the nitration of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid using nitric acid under controlled conditions . Industrial production methods often employ continuous flow systems to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves the inhibition of key enzymes and pathways in microbial cells. It targets the bacterial cell wall synthesis and disrupts essential metabolic processes, leading to cell death. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant antituberculosis activity.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Known for its antimicrobial properties.
Pyridine-3-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-5-8(9(13)14)10-7-3-2-6(12(15)16)4-11(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
ZVUYQDMEIRVMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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